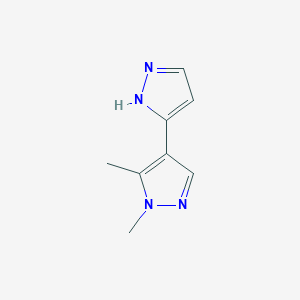![molecular formula C15H15NO6S B6164081 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 312503-88-1](/img/new.no-structure.jpg)
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO6S It is a derivative of benzoic acid, featuring a methoxy group and a sulfamoyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methoxyaniline as the primary starting materials.
Sulfonation: The 2-methoxyaniline undergoes sulfonation using chlorosulfonic acid to form 2-methoxyphenylsulfonamide.
Coupling Reaction: The 2-methoxyphenylsulfonamide is then coupled with 4-methoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-3-[(2-methoxyphenyl)amino]benzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-methoxybenzoic acid: Lacks the sulfonamide group, resulting in different chemical and biological properties.
2-methoxybenzenesulfonamide: Lacks the benzoic acid moiety, affecting its reactivity and applications.
4-methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a phenyl group, leading to different physical and chemical properties.
Uniqueness
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfonamide groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
312503-88-1 |
|---|---|
分子式 |
C15H15NO6S |
分子量 |
337.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



